

Fexapotide Triflutate: A Technical Overview of its Molecular Characteristics and Pro-Apoptotic Mechanism

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Compound of Interest

Compound Name: *Fexapotide*

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Introduction

Fexapotide triflutate (also known as NX-1207) is an investigational drug for the treatment of benign prostatic hyperplasia (BPH).[1][2] It is a first-in-class injectable protein designed to induce localized apoptosis (programmed cell death) in the prostate glandular epithelium, thereby reducing prostate volume and alleviating BPH symptoms.[3][4] This technical guide provides an in-depth overview of the molecular structure of **Fexapotide** triflutate, its mechanism of action, and the experimental methodologies used to characterize it, based on publicly available data.

Molecular Structure and Properties

Fexapotide is a 17-amino acid peptide.[5] The triflutate salt form is the active pharmaceutical ingredient. Due to its size and flexibility, a definitive three-dimensional structure determined by methods such as X-ray crystallography or NMR spectroscopy is not currently available in the public domain. However, its primary structure and key physicochemical properties have been characterized.

Physicochemical Properties

Property	Value	Source
Chemical Formula	C100H168F15N27O35S	
Molecular Weight	2625.63 g/mol	
Amino Acid Sequence	Ile-Asp-Gln-Gln-Val-Leu-Ser-Arg-Ile-Lys-Leu-Glu-Ile-Lys-Arg-Cys-Leu	
CAS Number	1609252-56-3 (triflutate salt)	
Synonyms	NX-1207, NX 1207	

Mechanism of Action: Induction of Apoptosis

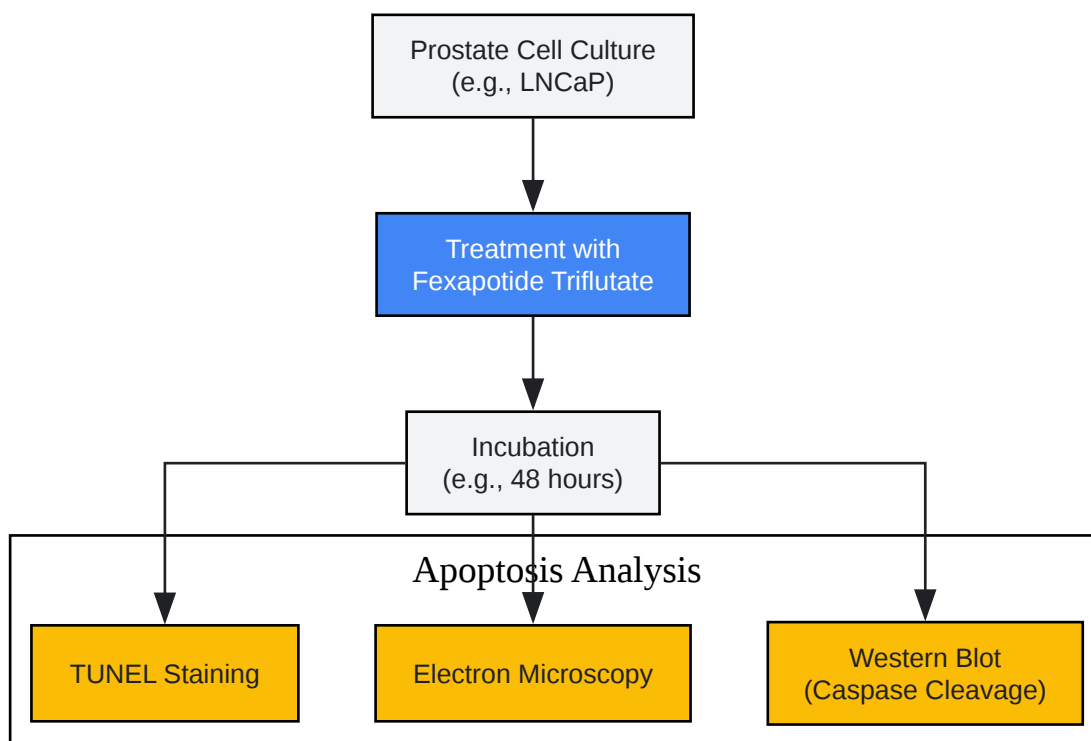
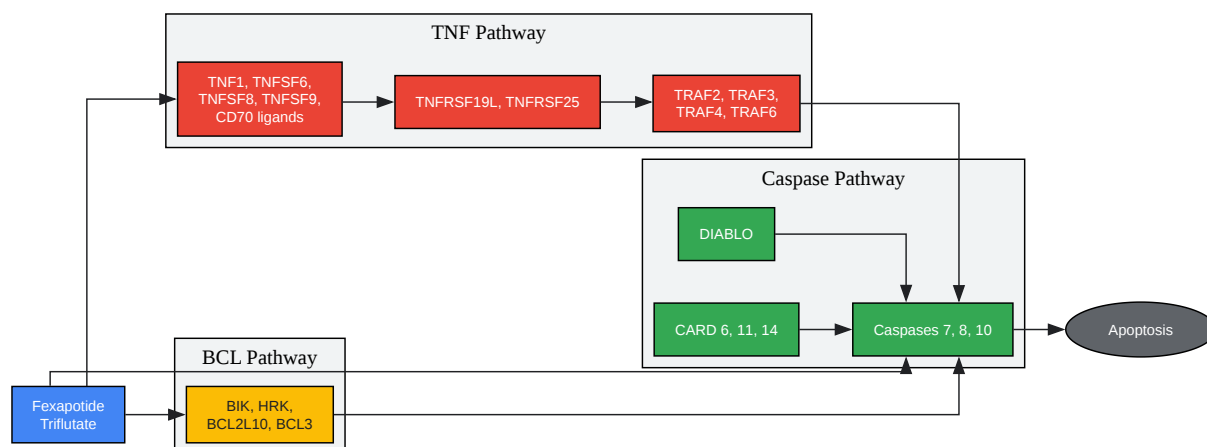
Fexapotide triflutate exerts its therapeutic effect by selectively inducing apoptosis in prostate glandular cells. This targeted cell death leads to a reduction in prostate volume without harming surrounding tissues such as nerves, bladder, rectum, and urethra. The mechanism is initiated by the activation of several key signaling pathways.

Signaling Pathways

Based on in vitro studies, **Fexapotide** triflutate stimulates the following pro-apoptotic signaling pathways in prostate glandular epithelial cells:

- **Caspase Pathway:** Activation of initiator and effector caspases is a central event in apoptosis. **Fexapotide** has been shown to activate caspases 7, 8, and 10, as well as caspase recruitment domains 6, 11, and 14, and the pro-apoptotic protein DIABLO.
- **Tumor Necrosis Factor (TNF) Pathway:** This pathway is a major regulator of inflammation and apoptosis. **Fexapotide** treatment leads to the activation of TNF1, TNFSF6, TNFSF8, TNFSF9, CD70 ligands, and receptors TNFRSF19L, TNFRSF25, along with TRAF proteins (TRAF2, TRAF3, TRAF4, TRAF6).
- **B-cell lymphoma (BCL) Pathway:** This family of proteins plays a critical role in regulating mitochondrial-mediated apoptosis. **Fexapotide** activates the pro-apoptotic BCL-2 family members BIK, HRK, BCL2L10, and BCL3.

The culmination of these signaling events is the selective loss of cell membrane integrity, mitochondrial metabolic arrest, DNA fragmentation, and ultimately, cell death and removal.



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